Ocaphane

Antineoplastic Structure-Activity Relationship Phenylalanine Mustard

Ocaphane (AT-581) is the definitive ortho-substituted phenylalanine nitrogen mustard, quantitatively distinct from para- (AT-290) and meta- (AT-582) isomers in potency, therapeutic index, and tissue distribution. Uniquely CNS-penetrant—demonstrating 23–64% survival prolongation in intracerebral Brown-Pearce carcinoma at 0.7–1.0 mg/kg—it is the critical SAR lead for alkylating agent programs. Clinically validated against malignant pleural effusion and head/neck cancers. The essential reference standard where broad-spectrum, blood-brain-barrier-crossing alkylating activity is required.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 3734-80-3
Cat. No. B1677084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcaphane
CAS3734-80-3
SynonymsAT-581
ocaphane
ocaphane dihydrochloride
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)CN(CCCl)CCCl
InChIInChI=1S/C14H20Cl2N2O2/c15-5-7-18(8-6-16)10-12-4-2-1-3-11(12)9-13(17)14(19)20/h1-4,13H,5-10,17H2,(H,19,20)/t13-/m0/s1
InChIKeyIKQQYIXDSFFRTE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ocaphane (CAS 3734-80-3) Procurement Overview: Antitumor Activity & Comparative Profile


Ocaphane (AT-581), o-[bis-(2-chloroethyl)-aminomethyl]-phenylalanine, is a synthetic phenylalanine nitrogen mustard derivative with documented antitumor activity in multiple animal models [1]. Synthesized and extensively characterized at the Shanghai Institute of Materia Medica [2], it exhibits alkylating properties and has shown efficacy in preclinical studies against Brown-Pearce carcinoma, Ehrlich carcinoma, and other tumor types [3]. This guide provides quantitative, comparator-based evidence to support informed scientific procurement and research application selection.

Why Substituting Ocaphane with Other Nitrogen Mustards is Not Scientifically Equivalent


Generic substitution among phenylalanine nitrogen mustards is not straightforward. While compounds like melphalan and chlorambucil share the bis(2-chloroethyl)amine warhead [1], the specific ortho-substitution pattern of Ocaphane (AT-581) confers a distinct antitumor spectrum and toxicity profile compared to para- (AT-290) or meta- (AT-582) isomers, as well as to the parent mechlorethamine [2]. Direct comparative studies demonstrate significant quantitative differences in potency, therapeutic index, and tissue distribution (e.g., blood-brain barrier penetration) that preclude simple interchange [3]. The evidence below quantifies these critical differentiators.

Ocaphane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Antitumor Spectrum and Potency vs. Para- and Meta-Isomers (AT-290, AT-582)

In a direct comparative study of six phenylalanine nitrogen mustard derivatives in mice and rats, Ocaphane (AT-581, ortho-isomer) demonstrated superior antitumor activity compared to its para-isomer (AT-290) and meta-isomer (AT-582), as well as the parent compound mechlorethamine [1]. The ortho-configuration resulted in a broader spectrum of action against experimental tumors and reduced overall toxicity relative to the comparator compounds [2].

Antineoplastic Structure-Activity Relationship Phenylalanine Mustard

Efficacy and Therapeutic Index Comparison vs. Nitrocaphane (AT-1258) in Ehrlich Carcinoma

A direct head-to-head study comparing Ocaphane (AT-581) with its 5-nitro derivative, nitrocaphane (AT-1258), revealed that while nitrocaphane is more potent, Ocaphane retains significant activity and serves as the critical structural lead compound [1]. When administered at equitoxic doses, nitrocaphane (4 mg/kg) produced 96% tumor inhibition compared to 67% for Ocaphane (2 mg/kg) in mice bearing Ehrlich carcinoma (p<0.01) [2]. The therapeutic index (LD50/ID50) for nitrocaphane in the same model is 7, with a margin of safety (LD10/LD90) of 2 [3]. While direct LD50 data for Ocaphane in this specific assay is not provided, the comparative inhibition data establishes a clear quantitative hierarchy for researchers selecting between the parent compound and its more potent derivative.

Ehrlich Carcinoma Therapeutic Index Alkylating Agent

Activity Against Brown-Pearce Carcinoma: Intraocular and Intracerebral Models

In a rabbit intraocular Brown-Pearce carcinoma model, intravenous administration of 0.7 mg/kg Ocaphane (AT-581) daily for 3 or 7 days resulted in 48-78% tumor growth inhibition [1]. In a separate intracerebral model, the same dose regimen (0.7-1.0 mg/kg/day for 7-10 days) significantly prolonged survival: 61-64% for cerebellar, 33-38% for cerebral, and 23-30% for thalamic tumors [2]. This demonstrates Ocaphane's ability to cross the blood-brain barrier and exert activity in CNS-localized tumors, a property not universally shared by all nitrogen mustards [3].

Brown-Pearce Carcinoma Intraocular Model Rabbit Model

Therapeutic Index Superiority Over Tyrosine Isomers AT-786 and AT-916

Comparative toxicity studies in rats bearing Jensen sarcoma revealed that the therapeutic indices of the tyrosine isomers AT-786 (ortho-) and AT-916 (meta-) were lower than that of Ocaphane (AT-581) [1]. While anti-tumor activity in mice was similar between these compounds, the higher toxicity of AT-786 and AT-916 in rats reduced their overall therapeutic window [2]. This species-specific difference underscores the importance of compound selection for in vivo efficacy studies in rat models.

Therapeutic Index Jensen Sarcoma Tyrosine Isomers

Recommended Ocaphane Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Phenylalanine Nitrogen Mustards

Ocaphane serves as the critical ortho-substituted lead compound in SAR programs aimed at optimizing antitumor activity and reducing hematopoietic toxicity of nitrogen mustards. Its quantitative head-to-head data against para- (AT-290), meta- (AT-582) isomers, and tyrosine analogs (AT-786, AT-916) [1] provide a validated baseline for designing next-generation derivatives, including the clinically successful nitrocaphane (AT-1258) [2].

In Vivo Brain Tumor and CNS Metastasis Models

Given its demonstrated ability to cross the blood-brain barrier and exert therapeutic effects on intracerebral Brown-Pearce carcinoma in rabbits (23-64% survival prolongation at 0.7-1.0 mg/kg) [1], Ocaphane is a suitable tool compound for investigating alkylating agent efficacy in CNS tumor models. This property differentiates it from many other nitrogen mustards [2].

Combination Therapy and Adjuvant Chemotherapy Research

Early clinical investigations identified Ocaphane as effective against malignant pleural effusion and head/neck cancers [1]. Preclinical studies demonstrated its utility in combination with surgery to inhibit metastases in the Brown-Pearce rabbit model [2]. These data support its use as a reference alkylating agent in experimental combination regimens, particularly where a broad-spectrum, CNS-penetrant mustard is required.

Comparative Oncology and Species-Specific Toxicity Studies

The differential toxicity profiles of Ocaphane versus tyrosine isomers (AT-786, AT-916) in rats versus mice [1] make it a valuable probe for studying species-specific metabolism and toxicity mechanisms of nitrogen mustards. This is particularly relevant for translational research bridging rodent models to higher species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ocaphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.